Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate
Overview
Description
Preparation Methods
The synthesis of Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate typically involves the reaction of 6-chloroimidazo[1,2-B]pyridazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate can be compared with other imidazo[1,2-B]pyridazine derivatives, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-B]pyridazine-2-carboxylate: This compound has a similar structure but with a fluorine atom instead of a chlorine atom, which may alter its biological activity and chemical reactivity.
6-Chloroimidazo[1,2-B]pyridazine: This compound lacks the ethyl carbamate group, which may affect its solubility and biological properties.
Properties
IUPAC Name |
ethyl N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-9(15)12-7-5-14-8(11-7)4-3-6(10)13-14/h3-5H,2H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEHXHUHMOJRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693929 | |
Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-65-8 | |
Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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